
Methyl 3-hydroxy-4-iodobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-4-iodobutanoate: is an organic compound that belongs to the class of iodoalkyl esters It is characterized by the presence of a hydroxyl group and an iodine atom attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
3-hydroxy-4-iodobutanoic acid+methanolacid catalystMethyl 3-hydroxy-4-iodobutanoate+water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl 3-hydroxy-4-iodobutanoate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form Methyl 3-hydroxy-4-iodobutanol.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of 3-oxo-4-iodobutanoate.
Reduction: Formation of Methyl 3-hydroxy-4-iodobutanol.
Substitution: Formation of substituted butanoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-hydroxy-4-iodobutanoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the effects of iodine-containing compounds on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of novel pharmaceuticals. Its iodine content can be exploited for radiolabeling purposes in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, while the iodine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Methyl 3-hydroxy-4-iodobenzoate
- Methyl 3-iodo-4-hydroxybenzoate
- Methyl 4-hydroxy-3-iodobenzoate
Comparison: Methyl 3-hydroxy-4-iodobutanoate is unique due to its butanoate ester structure, which differentiates it from benzoate esters. The presence of the iodine atom and hydroxyl group in the butanoate backbone provides distinct reactivity and properties compared to similar benzoate compounds. This uniqueness makes it valuable for specific synthetic and research applications where butanoate esters are preferred over benzoate esters.
Propiedades
Número CAS |
828276-63-7 |
|---|---|
Fórmula molecular |
C5H9IO3 |
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C5H9IO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3 |
Clave InChI |
AMCCREBZBZYJDT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CI)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-4-[(1H-pyrrolo[2,3-c]pyridin-7-yl)amino]benzonitrile](/img/structure/B14209648.png)
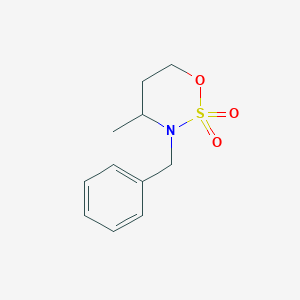
![1-[(Cyclopent-1-en-1-yl)methoxy]-3,5-dimethoxybenzene](/img/structure/B14209655.png)
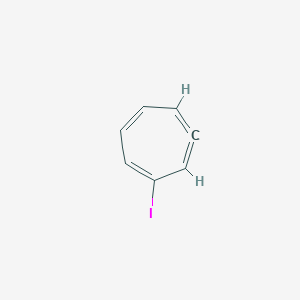
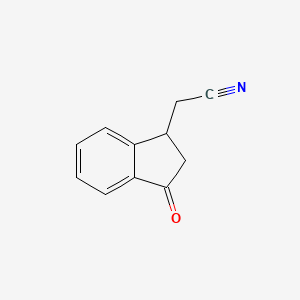
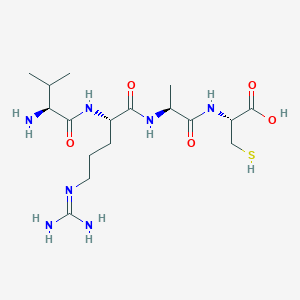
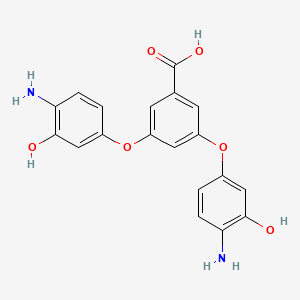
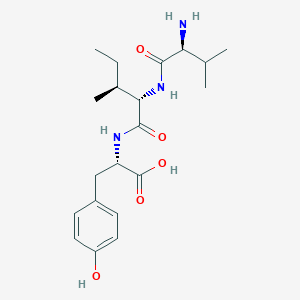
![8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]oct-2-enoic acid](/img/structure/B14209702.png)
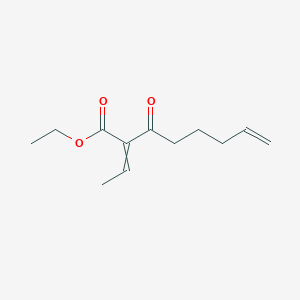
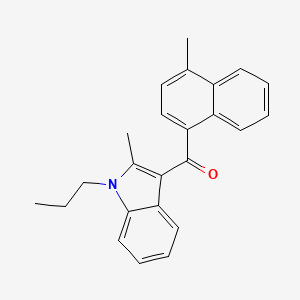
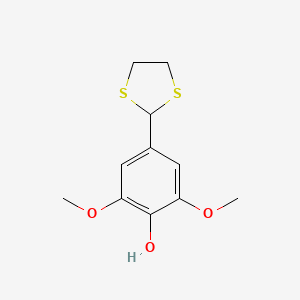
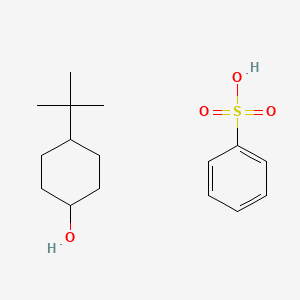
![N-[(2,4-Dimethoxyphenyl)methyl]-4-(2-oxocyclohexyl)butanamide](/img/structure/B14209740.png)
